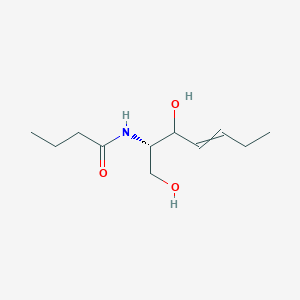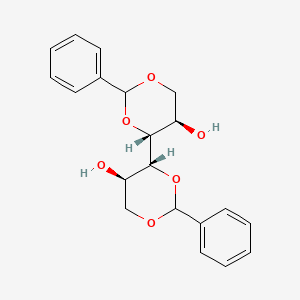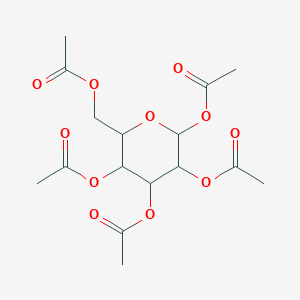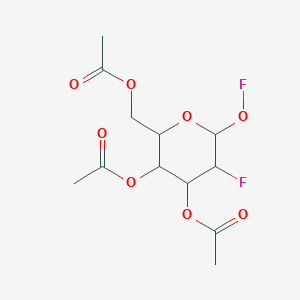
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine” is a synthetic nucleoside used in the synthesis of RNA . It has been shown to be resistant to heat and both acidic and basic conditions . It can be used for modifications of oligonucleotides and as a convenient sealant for the synthesis of DNA, RNA .
Synthesis Analysis
The synthesis of this compound involves the use of beta-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis
The molecular formula of this compound is C36H44N2O8Si . It contains two methyl groups and a tert-butyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with the protection and deprotection of the 2’-hydroxyl group in the ribose sugar during the synthesis of RNA . The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications .Physical And Chemical Properties Analysis
The molecular weight of this compound is 660.83 g/mol . It is a solid at room temperature .科学的研究の応用
Synthesis of Modified RNA Molecules
This compound is instrumental in the synthesis of modified RNA molecules. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 2’-hydroxyl group during the chemical synthesis of RNA. This protection is crucial to prevent unwanted reactions and maintain the integrity of the RNA structure during synthesis. Once the synthesis is complete, the TBDMS group can be removed under mild acidic conditions, leaving the RNA intact .
Study of Nucleotide Analogs
Researchers use this compound to study the properties of nucleotide analogs. By incorporating the compound into oligonucleotides, scientists can investigate how changes to the nucleotide structure affect the stability, hybridization, and biological activity of RNA. This research has implications for understanding RNA function and designing RNA-based therapeutics .
Development of RNA-based Therapeutics
The compound’s ability to introduce modifications into RNA makes it valuable for developing RNA-based therapeutics. Modified RNAs can have increased stability, reduced immunogenicity, and improved pharmacokinetics, making them more effective as therapeutic agents. This compound helps in creating such modifications, which are essential for therapeutic applications .
RNA Interference Studies
In RNA interference (RNAi) studies, this compound is used to synthesize siRNAs with specific modifications that can enhance their stability and efficacy. The modifications can also reduce off-target effects, making siRNA treatments more precise and reducing potential side effects .
Structural and Functional Analysis of RNA
The compound is used to prepare RNA for structural and functional analyses, such as NMR spectroscopy and X-ray crystallography. The modifications introduced by the compound can facilitate the study of RNA folding, dynamics, and interactions with proteins and other molecules .
Chemical Biology and Probe Design
In chemical biology, this compound is used to design probes that can selectively bind to RNA. These probes can be used to visualize RNA in cells, track RNA movement, and study RNA-protein interactions. The compound’s modifications can improve the specificity and binding affinity of these probes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine' involves the protection of the 2'-, 3'-, and 5'-hydroxyl groups of uridine, followed by selective deprotection and coupling reactions to introduce the tert-butyldimethylsilyl, phenoxythioncarbonyl, and trityl groups.", "Starting Materials": [ "Uridine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Phenoxythiocarbonyl chloride", "Trityl chloride", "Dimethylaminopyridine", "Diisopropylethylamine", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol", "Ethyl acetate", "Hexanes" ], "Reaction": [ "Protection of 2'-, 3'-, and 5'-hydroxyl groups of uridine using tert-butyldimethylsilyl chloride and triethylamine in chloroform", "Deprotection of 2'-hydroxyl group using acetic anhydride and pyridine in methanol", "Coupling of phenoxythiocarbonyl chloride to the 3'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform", "Deprotection of 5'-hydroxyl group using trityl chloride and triethylamine in chloroform", "Coupling of trityl chloride to the 5'-hydroxyl group using dimethylaminopyridine and diisopropylethylamine in chloroform" ] } | |
CAS番号 |
130860-11-6 |
製品名 |
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine |
分子式 |
C₄₁H₄₄N₂O₇SSi |
分子量 |
736.95 |
同義語 |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)uridine 3’-(O-Phenyl carbonothioate); |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)


